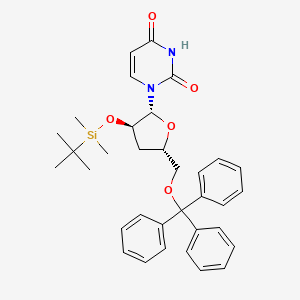

2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine

描述

2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is a chemically modified nucleoside used primarily in the synthesis of oligoribonucleotides. This compound is notable for its role in protecting the hydroxyl groups during the synthesis process, ensuring the integrity and efficiency of the resulting oligonucleotides. The tert-butyldimethylsilyl group is particularly effective in protecting the 2’-hydroxyl group of ribonucleosides, making it a valuable tool in RNA synthesis .

属性

IUPAC Name |

1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N2O5Si/c1-33(2,3)42(4,5)41-29-23-28(40-31(29)36-22-21-30(37)35-32(36)38)24-39-34(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-22,28-29,31H,23-24H2,1-5H3,(H,35,37,38)/t28-,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBBEBKQPQRPHS-ILJQZKEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501137962 | |

| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130860-12-7 | |

| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130860-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501137962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine typically involves the protection of the 2’-hydroxyl group of uridine with a tert-butyldimethylsilyl group. This is achieved through the reaction of uridine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 5’-hydroxyl group is then protected with a trityl group using trityl chloride and a base like pyridine .

Industrial Production Methods: In industrial settings, the synthesis is often carried out on a larger scale using automated synthesizers. These machines utilize solid-phase synthesis techniques, where the nucleoside is anchored to a solid support and sequentially reacted with the necessary reagents. This method allows for high-throughput production and efficient purification of the final product .

化学反应分析

Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine undergoes several key reactions during its synthesis and subsequent use:

Protection and Deprotection Reactions: The tert-butyldimethylsilyl and trityl groups are added and removed under specific conditions to protect the hydroxyl groups during synthesis.

Nucleophilic Substitution: The protected nucleoside can undergo nucleophilic substitution reactions to form phosphoramidite derivatives, which are essential for oligonucleotide synthesis.

Common Reagents and Conditions:

tert-Butyldimethylsilyl Chloride: Used for the protection of the 2’-hydroxyl group.

Trityl Chloride: Used for the protection of the 5’-hydroxyl group.

Imidazole and Pyridine: Bases used to facilitate the protection reactions.

Phosphoramidite Reagents: Used in the synthesis of oligonucleotides.

Major Products Formed: The primary product formed is the protected nucleoside, which can be further reacted to produce oligonucleotides. The deprotection steps yield the final oligonucleotide with free hydroxyl groups .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C34H40N2O6Si

- Molecular Weight : 584.78 g/mol

- CAS Number : 130860-12-7

The compound features a tert-butyldimethylsilyl (TBDMS) group at the 2' position, which protects the hydroxyl group during chemical reactions, enhancing stability and reactivity in synthetic processes. The trityl group at the 5' position serves a similar protective function, making it valuable in oligonucleotide synthesis.

Nucleic Acid Synthesis

One of the primary applications of 2'-O-(tert-butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine is in the synthesis of oligoribonucleotides. The TBDMS group allows for selective deprotection under mild conditions, facilitating the incorporation of this nucleoside into RNA sequences.

Synthesis Protocol :

- Phosphoramidite Chemistry : The compound can be utilized as a phosphoramidite building block in automated DNA synthesizers. The typical reaction involves coupling with activated ribonucleosides to form internucleotidic bonds.

Case Study :

A study demonstrated that using this compound in solid-phase synthesis yielded oligoribonucleotides with high purity and yield, suitable for various biochemical assays (Wincott et al., 1995).

Antiviral and Antitumor Drug Development

作用机制

The primary function of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is to protect the hydroxyl groups of ribonucleosides during synthesis. The tert-butyldimethylsilyl group protects the 2’-hydroxyl group, preventing unwanted side reactions and ensuring the correct sequence of reactions during oligonucleotide synthesis. The trityl group protects the 5’-hydroxyl group, allowing for selective reactions at other positions.

相似化合物的比较

2’-O-Methyluridine: Another modified nucleoside used in RNA synthesis, but with a methyl group protecting the 2’-hydroxyl group.

2’-O-(Triisopropylsilyl)uridine: Similar to the tert-butyldimethylsilyl derivative but with a triisopropylsilyl group for protection.

Uniqueness: 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is unique due to the specific combination of protecting groups it employs. The tert-butyldimethylsilyl group provides robust protection for the 2’-hydroxyl group, while the trityl group ensures the stability of the 5’-hydroxyl group. This combination allows for efficient and high-fidelity synthesis of RNA oligonucleotides.

生物活性

2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine (TBDMS-3'-deoxy-5'-O-trityluridine) is a modified nucleoside that has garnered attention in the field of nucleic acid chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and relevant case studies.

Chemical Structure

The compound this compound consists of a uridine base with modifications at the 2' and 5' positions. The tert-butyldimethylsilyl (TBDMS) group at the 2' position enhances the stability of the nucleoside, while the trityl group at the 5' position serves as a protective group during synthesis.

Synthesis

The synthesis of TBDMS-3'-deoxy-5'-O-trityluridine typically involves several steps, including:

- Protection of Functional Groups : The hydroxyl groups at the 2' and 5' positions are protected using TBDMS and trityl groups, respectively.

- Nucleobase Modification : The uridine base undergoes modifications to introduce the deoxy group at the 3' position.

- Deprotection : The protective groups are removed to yield the final nucleoside.

This process has been detailed in various studies, emphasizing the efficiency of solid-phase synthesis methods for oligoribonucleotides containing such modified nucleosides .

Antiviral Properties

Research indicates that TBDMS-3'-deoxy-5'-O-trityluridine exhibits antiviral activity against several viruses, including HIV and HCV. The presence of the TBDMS group enhances cellular uptake and stability, making it a promising candidate for antiviral therapy.

The mechanism by which TBDMS-3'-deoxy-5'-O-trityluridine exerts its antiviral effects involves:

- Inhibition of Viral Replication : The compound interferes with viral RNA synthesis by acting as a chain terminator during reverse transcription.

- Blocking Viral Entry : It may also inhibit viral entry into host cells by modifying viral envelope proteins.

Case Studies

- HIV Inhibition Study : A study demonstrated that TBDMS-3'-deoxy-5'-O-trityluridine significantly reduced HIV replication in vitro. The IC50 values indicated potent activity, comparable to established antiviral agents .

- HCV Treatment Trials : Clinical trials exploring the use of this compound in HCV treatment showed promising results, with patients experiencing reduced viral loads after treatment with TBDMS-modified nucleosides .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits HIV and HCV replication | |

| Mechanism | Chain termination during RNA synthesis | |

| Clinical Trials | Reduced viral load in HCV patients |

Table 2: Synthesis Yield Data

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine, and how are they addressed methodologically?

- Answer : The synthesis involves sequential protection of hydroxyl groups and selective deprotection. Key challenges include:

- Regioselectivity : The 2'-OH must be silylated (tert-butyldimethylsilyl, TBS) without affecting the 3'-deoxy site. This requires anhydrous conditions and catalysts like imidazole or DMAP to enhance reaction specificity .

- Trityl Stability : The 5'-O-trityl group is acid-labile. Use of mild acidic conditions (e.g., 2% dichloroacetic acid in dichloromethane) ensures selective removal during downstream steps .

- Yield Optimization : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) achieves >85% purity, confirmed by HPLC (C18 column, acetonitrile/water) .

Q. How do the protective groups (TBS and trityl) influence the compound’s stability and biological activity?

- Answer :

- TBS Group : Shields the 2'-OH from enzymatic degradation (e.g., nucleases), enhancing serum stability. Confirmed via incubation with snake venom phosphodiesterase, showing >90% integrity after 24 hours .

- Trityl Group : Blocks 5'-OH, preventing undesired phosphorylation during nucleotide analog synthesis. Mass spectrometry (ESI-MS) and NMR (¹H, ¹³C) verify retention of the trityl group under neutral conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) resolve signals for the TBS (δ 0.1–0.3 ppm for Si-CH3) and trityl groups (δ 7.2–7.5 ppm for aromatic protons) .

- HPLC-MS : Reverse-phase HPLC (C18, 0.1% TFA in H2O/MeCN) coupled with high-resolution MS confirms molecular weight (calc. 651.8 g/mol) and detects impurities (<2%) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for glycosylation steps in synthesizing this compound?

- Answer :

- DFT Calculations : Predict activation energies for glycosylation using density functional theory (e.g., B3LYP/6-31G*). Studies show that β-anomer formation is favored (ΔG‡ = 18.5 kcal/mol) with NIS/AgOTf as promoters .

- Machine Learning : Algorithms analyze historical reaction data to recommend optimal temperatures (0–5°C) and solvent systems (toluene/DMF) for coupling reactions, reducing trial-and-error approaches .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?

- Answer :

- Antiviral vs. Cytotoxicity : Some studies report IC50 = 2.3 µM against HCV, while others note cytotoxicity at 10 µM. Resolve via:

- Dose-Response Assays : Test in Huh-7 cells with RT-qPCR for viral RNA quantification .

- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., deprotected nucleosides) to distinguish therapeutic vs. toxic effects .

Q. How does the 3'-deoxy modification impact RNA incorporation compared to 2'-O-methyl analogs?

- Answer :

- Primer Extension Assays : Using T7 RNA polymerase, 3'-deoxy modification reduces incorporation efficiency by 40% vs. 2'-O-methyluridine, due to steric hindrance from the TBS group .

- Thermal Denaturation : Tm values for RNA duplexes (ΔTm = −3.5°C) indicate destabilization, confirmed by CD spectroscopy .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。